molecular formula C8H11F2NSi B14189349 2,4-Difluoro-5-(trimethylsilyl)pyridine CAS No. 837364-90-6

2,4-Difluoro-5-(trimethylsilyl)pyridine

Cat. No.: B14189349
CAS No.: 837364-90-6
M. Wt: 187.26 g/mol
InChI Key: VUBILTNOMCRKQM-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(trimethylsilyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the pyridine ring significantly alters the electronic properties of the compound, enhancing its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the final product

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(trimethylsilyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,4-Difluoro-5-(trimethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(trimethylsilyl)pyridine depends on its specific application. In chemical reactions, the fluorine atoms’ electron-withdrawing nature can stabilize reaction intermediates, facilitating various transformations. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoropyridine: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.

    5-(Trimethylsilyl)pyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    2,6-Difluoropyridine: Has fluorine atoms at different positions, leading to variations in reactivity and stability.

Uniqueness

2,4-Difluoro-5-(trimethylsilyl)pyridine is unique due to the combined presence of fluorine atoms and a trimethylsilyl group. This combination enhances its reactivity and stability, making it a valuable compound in various synthetic and research applications.

Properties

CAS No.

837364-90-6

Molecular Formula

C8H11F2NSi

Molecular Weight

187.26 g/mol

IUPAC Name

(4,6-difluoropyridin-3-yl)-trimethylsilane

InChI

InChI=1S/C8H11F2NSi/c1-12(2,3)7-5-11-8(10)4-6(7)9/h4-5H,1-3H3

InChI Key

VUBILTNOMCRKQM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CN=C(C=C1F)F

Origin of Product

United States

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